molecular formula C11H14ClNO2 B7498655 2-chloro-N-(4-ethoxy-2-methylphenyl)acetamide

2-chloro-N-(4-ethoxy-2-methylphenyl)acetamide

Cat. No. B7498655
M. Wt: 227.69 g/mol
InChI Key: KCFDDEHFLKWVES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(4-ethoxy-2-methylphenyl)acetamide is a chemical compound that belongs to the class of acetamides. It is also known by its chemical name, ethyl 2-chloro-N-(4-ethoxy-2-methylphenyl)acetamide. This compound has gained significant attention in the field of scientific research due to its potential applications in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-ethoxy-2-methylphenyl)acetamide is not fully understood. However, it is believed to inhibit the growth of microorganisms by interfering with their metabolic processes. It has also been reported to inhibit the activity of certain enzymes involved in the biosynthesis of essential compounds in plants.
Biochemical and Physiological Effects:
2-chloro-N-(4-ethoxy-2-methylphenyl)acetamide has been reported to have several biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been reported to have anti-inflammatory properties. In addition, this compound has been shown to inhibit the growth of certain plant species.

Advantages and Limitations for Lab Experiments

The advantages of using 2-chloro-N-(4-ethoxy-2-methylphenyl)acetamide in lab experiments include its potential applications in pharmaceuticals and agrochemicals. This compound has been reported to have antimicrobial, antifungal, and anti-inflammatory properties, making it a promising candidate for drug development. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on 2-chloro-N-(4-ethoxy-2-methylphenyl)acetamide. One potential direction is to investigate its potential use as a drug for the treatment of microbial infections and inflammatory diseases. Another direction is to explore its potential applications in agriculture as an herbicide or insecticide. Further research is also needed to fully understand the mechanism of action of this compound and its potential toxicity.

Synthesis Methods

The synthesis of 2-chloro-N-(4-ethoxy-2-methylphenyl)acetamide involves the reaction of 2-chloroacetamide with 4-ethoxy-2-methylphenylamine. The reaction is carried out in the presence of a suitable solvent and a catalyst. The yield of the reaction is dependent on the reaction conditions and the purity of the starting materials. The synthesis of this compound has been reported in several scientific publications.

Scientific Research Applications

2-chloro-N-(4-ethoxy-2-methylphenyl)acetamide has potential applications in the field of pharmaceuticals and agrochemicals. This compound has been reported to have antimicrobial, antifungal, and anti-inflammatory properties. It has also been investigated for its potential use as an herbicide and insecticide. Several scientific studies have been conducted to evaluate the efficacy of this compound in various applications.

properties

IUPAC Name

2-chloro-N-(4-ethoxy-2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-3-15-9-4-5-10(8(2)6-9)13-11(14)7-12/h4-6H,3,7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCFDDEHFLKWVES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)NC(=O)CCl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.